![molecular formula C24H27N B14575815 Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- CAS No. 61614-43-5](/img/structure/B14575815.png)
Benzonitrile, 4-[(4-nonylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(4-nonylphenyl)ethynyl]-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzonitrile group attached to a nonylphenyl ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- typically involves the coupling of 4-ethynylbenzonitrile with 4-nonylphenylacetylene. This reaction can be catalyzed by palladium-based catalysts under an inert atmosphere, such as nitrogen or argon. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- is used as a building block in organic synthesis. It is employed in the preparation of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- in treating various diseases. Its unique structure makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzonitrile, 4-ethynyl-
- Benzonitrile, 4-acetyl-
- Benzonitrile, 4-hydroxy-
Comparison: Benzonitrile, 4-[(4-nonylphenyl)ethynyl]- is unique due to the presence of the nonylphenyl ethynyl moiety, which imparts distinct chemical and physical properties. Compared to Benzonitrile,
Properties
CAS No. |
61614-43-5 |
|---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-[2-(4-nonylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C24H27N/c1-2-3-4-5-6-7-8-9-21-10-12-22(13-11-21)14-15-23-16-18-24(20-25)19-17-23/h10-13,16-19H,2-9H2,1H3 |
InChI Key |
VGWLGTKCDKGALY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


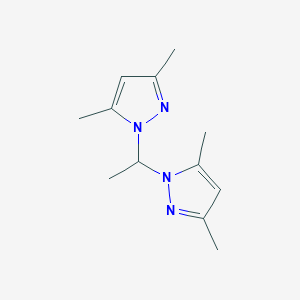
![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575741.png)
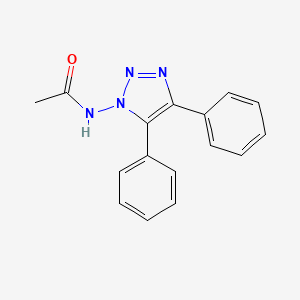
![2-[(Butylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14575749.png)
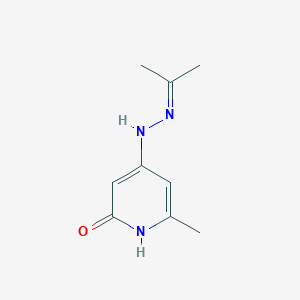
![1,2-Benzenediamine, N-benzo[a]phenazin-5-yl-](/img/structure/B14575768.png)

![1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14575787.png)
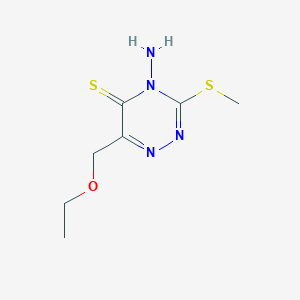
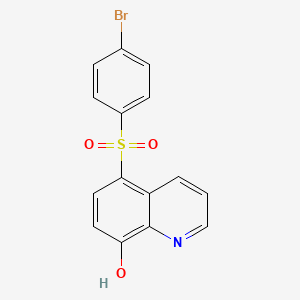
![3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14575805.png)
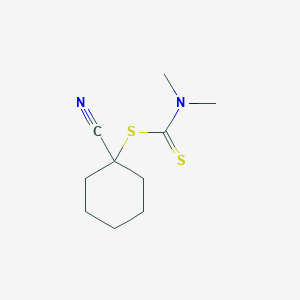
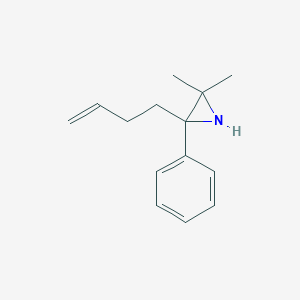
![2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14575823.png)
